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Compound of Interest

Compound Name: PF-04217903 mesylate

Cat. No.: B1679679 Get Quote

For researchers, scientists, and drug development professionals, understanding the precise

selectivity of a kinase inhibitor is paramount for advancing targeted therapies. This guide

provides an objective comparison of PF-04217903, a potent and selective inhibitor of the c-Met

receptor tyrosine kinase (RTK), against other RTKs, supported by experimental data.

PF-04217903 is an orally bioavailable, ATP-competitive small-molecule inhibitor of the proto-

oncogene c-Met, also known as hepatocyte growth factor receptor (HGFR).[1] The c-Met

signaling pathway plays a crucial role in cell proliferation, survival, migration, and invasion.[2]

Dysregulation of this pathway is implicated in the development and progression of numerous

cancers, making c-Met a critical therapeutic target.[2] PF-04217903 has demonstrated

exceptional selectivity for c-Met, with studies showing over 1,000-fold greater potency for c-Met

compared to a broad panel of over 150 other kinases.[3][4] This high degree of selectivity

minimizes off-target effects, making it a valuable tool for both basic research and clinical

applications.

Quantitative Comparison of Kinase Inhibition
The following table summarizes the inhibitory activity of PF-04217903 against c-Met and a

selection of other receptor tyrosine kinases. The data, presented as half-maximal inhibitory

concentrations (IC50) or inhibition constants (Ki), are compiled from various biochemical and

cellular assays. A lower value indicates greater potency.
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Target Kinase Inhibitor IC50 / Ki (nM) Assay Type

c-Met PF-04217903 4.8 (Ki) Biochemical

c-Met PF-04217903 ~5 - 16 Cellular

RON PF-04217903 >10,000 Cellular

Insulin Receptor PF-04217903 >10,000 Cellular

IGF1R PF-04217903 >10,000 Cellular

ROS1 PF-04217903 >10,000 Cellular

ALK PF-04217903 >10,000 Cellular

Note: IC50 values can vary depending on the specific experimental conditions, such as the cell

line used and ATP concentration in biochemical assays. The data presented here are compiled

from different studies and should be interpreted with this in mind.[5][6]

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below

are representative protocols for key experiments used to determine the selectivity of PF-

04217903.

Biochemical Kinase Assay (Radiometric)
This assay directly measures the enzymatic activity of purified kinase.

Reaction Setup: A reaction mixture is prepared containing the purified kinase (e.g.,

recombinant human c-Met), a generic substrate (e.g., myelin basic protein), and cofactors in

a suitable buffer.

Inhibitor Addition: PF-04217903 is serially diluted and added to the reaction mixture. A

control with no inhibitor is also prepared.

Initiation and Incubation: The kinase reaction is initiated by the addition of radiolabeled ATP

(e.g., [γ-³³P]ATP). The mixture is then incubated at 30°C for a specified time (e.g., 30-60

minutes) to allow for substrate phosphorylation.
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Reaction Termination: The reaction is stopped by adding a solution containing EDTA.

Detection of Phosphorylation: The phosphorylated substrate is separated from the unreacted

ATP, typically by spotting the mixture onto a phosphocellulose filter paper, followed by

washing.

Quantification: The amount of radioactivity incorporated into the substrate is quantified using

a scintillation counter.

Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor

concentration, and the data is fitted to a dose-response curve to determine the IC50 or Ki

value.

Cellular c-Met Phosphorylation Assay (ELISA-based)
This assay measures the inhibition of c-Met phosphorylation within a cellular context.

Cell Culture and Treatment: Human cancer cells with known c-Met expression (e.g., A549,

GTL-16) are seeded in 96-well plates and cultured overnight. The cells are then treated with

various concentrations of PF-04217903 for a defined period (e.g., 1-3 hours).

HGF Stimulation: To induce c-Met phosphorylation, cells are stimulated with its ligand,

hepatocyte growth factor (HGF), for a short duration (e.g., 20 minutes).

Cell Lysis: The cells are washed and then lysed using a lysis buffer containing protease and

phosphatase inhibitors to preserve the phosphorylation status of proteins.

ELISA Procedure:

The cell lysates are added to a 96-well plate pre-coated with a capture antibody specific

for the total c-Met protein.

After incubation, the plate is washed, and a detection antibody that specifically recognizes

phosphorylated tyrosine residues on c-Met is added.

A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then

added, followed by a substrate that generates a colorimetric or chemiluminescent signal.
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Data Acquisition and Analysis: The signal is measured using a plate reader. The level of c-

Met phosphorylation is normalized to the total c-Met protein. The percentage of inhibition is

calculated for each concentration of PF-04217903, and an IC50 value is determined.

Visualizing the Mechanism of Action
To further understand the role of PF-04217903, the following diagrams illustrate the c-Met

signaling pathway and a general workflow for kinase inhibitor profiling.
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Caption: c-Met signaling pathway and the inhibitory action of PF-04217903.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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